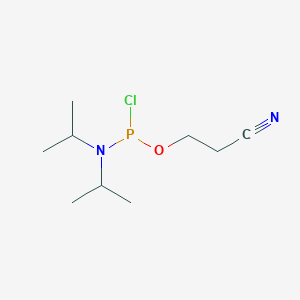

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Übersicht

Beschreibung

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely used in organic synthesis, particularly in the field of DNA synthesis. It is known for its role as a phosphorylation reagent, facilitating the incorporation of phosphate groups into organic molecules. The compound has the molecular formula C₉H₁₈ClN₂OP and a molecular weight of 236.68 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is typically synthesized through the reaction of chlorophosphite with 2-cyanoethyl diisopropylamine. The reaction involves the following steps:

Chlorophosphite Preparation: Chlorophosphite is prepared by reacting phosphorus trichloride with an alcohol.

Reaction with 2-Cyanoethyl Diisopropylamine: The chlorophosphite is then reacted with 2-cyanoethyl diisopropylamine under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Phosphorylation Reactions: It is commonly used in phosphorylation reactions to introduce phosphate groups into organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols. The reactions

Biologische Aktivität

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides, particularly in the context of RNA interference (RNAi) and other nucleic acid-based therapeutics. Its biological activity primarily revolves around its role as a building block for the formation of oligonucleotides that can modulate gene expression. This article reviews the synthesis, applications, and biological evaluation of this compound, highlighting key research findings and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₈ClN₂O₂P

- Molecular Weight : 236.68 g/mol

- CAS Number : 89992-70-1

This compound is known for its high reactivity, which facilitates the phosphorylation of nucleosides during oligonucleotide synthesis. However, its instability at room temperature and tendency to undergo undesired reactions with nucleobases pose challenges in its application .

The synthesis of this compound typically involves the reaction of diisopropylamine with chlorophosphoryl cyanide. This process results in a highly reactive phosphoramidite that can be utilized in automated solid-phase oligonucleotide synthesis .

The mechanism by which this compound exerts its biological effects is primarily through the formation of phosphodiester bonds in nucleic acids. When incorporated into oligonucleotides, it enables the production of small interfering RNAs (siRNAs) that can effectively silence target genes by promoting RNA degradation via the RNA-induced silencing complex (RISC) .

RNA Interference

One of the most significant applications of this compound is in the field of RNA interference (RNAi). Research has demonstrated that siRNAs synthesized using this phosphoramidite can effectively reduce off-target effects while maintaining on-target activity. For instance, studies have shown that introducing derivatives into siRNA strands can lead to a significant suppression of off-target activity without compromising gene silencing efficacy .

Case Studies

- siRNA Development : In a study focused on developing siRNAs with enhanced specificity, researchers incorporated this compound into various nucleoside sequences. The resulting siRNAs demonstrated improved performance in cellular assays, effectively silencing target genes while minimizing unintended interactions with non-target sequences .

- Photoregulated Gene Silencing : Another innovative application involved synthesizing photo-switchable siRNAs using this phosphoramidite. These siRNAs could be activated or deactivated by exposure to specific wavelengths of light, providing a novel approach to control gene expression temporally .

Efficacy and Stability

Research indicates that while this compound allows for efficient oligonucleotide synthesis, it also presents challenges related to stability and reactivity. Comparative studies have shown that newer phosphoramidites, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite, may offer improved yields and lower reactivity issues during synthesis .

Comparative Table of Phosphoramidites

| Property | This compound | 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphoramidite |

|---|---|---|

| Stability | Moderate; sensitive to moisture and temperature | Higher; more stable under standard conditions |

| Yield | Variable; often lower due to side reactions | Generally higher; fewer undesired byproducts |

| Reactivity | High; prone to side reactions with nucleobases | Lower; more controlled reactivity |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Oligonucleotide Synthesis

- Phosphitylation of Hydroxyl Groups : This compound is employed to selectively phosphorylate the 3′-hydroxyl groups of nucleosides during oligonucleotide synthesis. It facilitates the formation of phosphoramidites, which are crucial intermediates in the solid-phase synthesis of DNA and RNA oligonucleotides .

- LNA Phosphoramidites : Recent studies have demonstrated its use in synthesizing locked nucleic acid (LNA) phosphoramidites, which enhance the stability and binding affinity of oligonucleotides .

- Selective Monophosphorylation

- Conversion of Protected Ribonucleosides

- Scalable Oligonucleotide Synthesis

Case Study 1: Synthesis of LNA Oligonucleotides

In a recent patent study, researchers utilized this compound to synthesize LNA amidites with improved yields and purity compared to previous methods. The study highlighted the efficiency of using this compound in conjunction with nucleophilic activators like 4,5-dicyanoimidazole, resulting in high-quality LNA oligonucleotides suitable for therapeutic applications .

Case Study 2: Monophosphorylation of Carbohydrates

Another application involved the selective monophosphorylation of various carbohydrates using this phosphoramidite. The study demonstrated that the compound could selectively modify hydroxyl groups without affecting other functional groups, showcasing its utility in carbohydrate chemistry and potential applications in drug development .

Data Tables

| Hazard Category | Signal Word | Precautionary Measures |

|---|---|---|

| Serious eye damage | Danger | Wear eye protection |

| Skin corrosion/irritation | Danger | Use protective gloves |

| Pyrophoric liquid | Danger | Handle under inert gas |

Eigenschaften

IUPAC Name |

3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTBDIBOOIAZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370534 | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89992-70-1 | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89992-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanoethyl diisopropylchlorophos phoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.